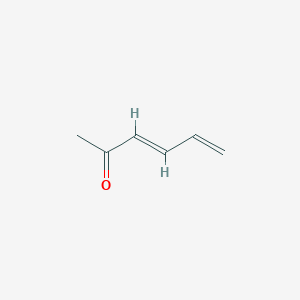
3,5-Hexadien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadienal, also known as sorbaldehyde, is an organic compound with the molecular formula C6H8O. It is a colorless liquid with a distinct odor and is primarily used in the synthesis of various organic compounds. The structure of 2-Hexadienal consists of a six-carbon chain with two double bonds and an aldehyde group at the terminal position .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexadienal can be synthesized through several methods. One common method involves the condensation of crotonaldehyde with acetaldehyde in the presence of pyridine at temperatures ranging from 85 to 90°C . Another method includes the use of N-(benzoyl)-L-proline in N,N-dimethylacetamide at 125°C for three hours .
Industrial Production Methods: Industrial production of 2-Hexadienal often involves the controlled oxidation of hexadiene or the aldol condensation of smaller aldehydes. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Hexadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexadienoic acid.
Reduction: Reduction of 2-Hexadienal yields hexadienol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Hexadienoic acid.
Reduction: Hexadienol.
Substitution: Various substituted hexadienals depending on the nucleophile used.
Scientific Research Applications
2-Hexadienal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of chiral cycloadducts and other complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Hexadienal involves its reactivity due to the presence of conjugated double bonds and an aldehyde group. These functional groups allow it to participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Hexanal: A six-carbon aldehyde with no double bonds.
2-Hexenal: A six-carbon aldehyde with one double bond.
Hexadienal (other isomers): Other isomers of hexadienal with different positions of double bonds.
Comparison: 2-Hexadienal is unique due to its conjugated double bonds, which impart distinct chemical reactivity compared to hexanal and 2-hexenal. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Properties
CAS No. |
2957-06-4 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(3E)-hexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3-5H,1H2,2H3/b5-4+ |
InChI Key |
DACOGBAZMZEGQL-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)/C=C/C=C |
Canonical SMILES |
CC(=O)C=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


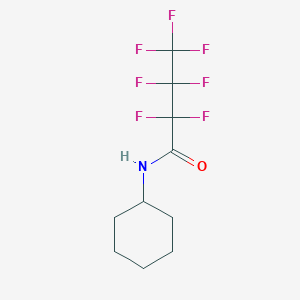
![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B14158876.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)

![N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14158889.png)
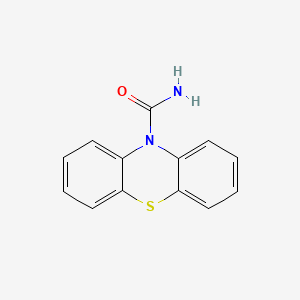
![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)
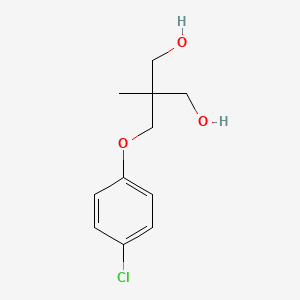
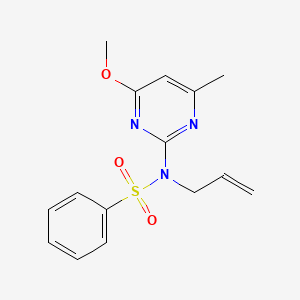
![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)

![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
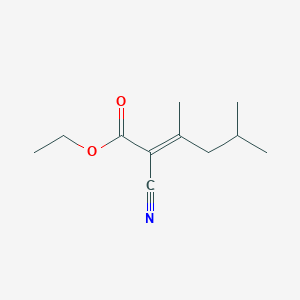
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
